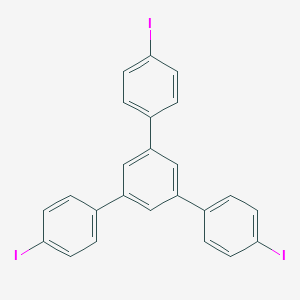

1,3,5-Tris(4-iodophenyl)benzene

Descripción

Context and Significance as a Precursor Molecule

The scientific community has increasingly recognized 1,3,5-Tris(4-iodophenyl)benzene for its role as a fundamental component in the construction of complex organic architectures. The presence of three iodine atoms on the peripheral phenyl rings provides reactive sites for a multitude of chemical transformations. This C3-symmetric structure is particularly valuable in the synthesis of nano-sized polyaromatic compounds and molecular propellers. alfachemic.com

The reactivity of the carbon-iodine bond, which is weaker than carbon-bromine or carbon-chlorine bonds, often leads to higher yields and faster reaction times in coupling reactions. mdpi.com This makes this compound a preferred starting material for creating extended molecular frameworks. Its applications as a precursor span several cutting-edge areas of materials science:

Porous Organic Polymers (POPs): This compound is a key monomer in the synthesis of POPs, which are materials characterized by their high surface area and porous nature. These properties make them suitable for applications such as gas storage and separation.

Metal-Organic Frameworks (MOFs): The iodinated phenyl groups can act as linkers that coordinate with metal ions to form highly ordered, crystalline structures known as MOFs. mdpi.com These materials have potential uses in catalysis, sensing, and drug delivery.

Covalent Organic Frameworks (COFs): Similar to MOFs, this compound is used to construct COFs, which are porous polymers with a crystalline structure. These are of interest for applications in electronics and gas storage. mdpi.com

Organic Semiconductors and Light-Emitting Diodes (LEDs): The triphenylbenzene core can be incorporated into larger conjugated systems, leading to materials with desirable electronic and photophysical properties for use in organic electronics.

Fluorescent Probes: The compound and its derivatives have been explored for the development of fluorescent sensors for detecting metal ions.

The ability to tailor the final properties of the resulting materials by choosing appropriate reaction partners for the iodinated sites underscores the importance of this compound as a versatile precursor molecule.

Historical Perspective of Trisarylbenzene Derivatives in Materials Science

The broader class of compounds to which this compound belongs, the trisarylbenzenes, has a rich history in the development of functional materials. These propeller-shaped molecules have long been recognized for their unique photophysical and electronic properties, as well as their ability to form stable glass phases.

Historically, research into trisarylbenzene derivatives focused on their application in organic light-emitting diodes (OLEDs). Their rigid, non-planar structure helps to prevent intermolecular aggregation, which can quench luminescence. This property, combined with their excellent thermal and morphological stability, made them ideal candidates for hole-transporting and emitting layers in OLED devices.

Over time, the focus expanded to include their use as building blocks for more complex macromolecular structures. The C3-symmetric nature of the 1,3,5-trisubstituted benzene (B151609) core provides a template for creating well-defined, three-dimensional architectures. This has been instrumental in the development of:

Dendrimers: Trisarylbenzenes have been used as cores for the synthesis of dendrimers, which are highly branched, tree-like molecules with applications in drug delivery and catalysis.

Shape-Persistent Macrocycles: The rigid geometry of the trisarylbenzene unit has been exploited to construct large, well-defined cyclic structures.

Porous Materials: As the field of porous materials like MOFs and COFs emerged, the utility of functionalized trisarylbenzenes as nodes or linkers became apparent. The ability to introduce reactive groups, such as the iodo-substituents in this compound, has been a key driver in their adoption for creating materials with high porosity and tailored functionalities. mdpi.com

The evolution of trisarylbenzene derivatives from simple light-emitting molecules to versatile building blocks for complex porous networks highlights their enduring importance in materials science.

Detailed Research Findings

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C24H15I3 |

| Molecular Weight | 684.09 g/mol |

| Melting Point | 254-260 °C sigmaaldrich.com |

| Appearance | White to light yellow powder/crystal labscoop.com |

| CAS Number | 151417-38-8 sigmaaldrich.com |

Applications of this compound as a Precursor

| Application Area | Resulting Material/Use | Reference |

| Materials Science | Building block for complex organic molecules, polyaromatic compounds, and molecular propellers. | |

| Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs). | ||

| Precursor for designing and developing high-performance optoelectronic devices. guidechem.com | guidechem.com | |

| Nanotechnology | Forms two-dimensional porous nanoarchitectures through halogen bonding. | |

| Porous Materials | Synthesis of Porous Organic Polymers (POPs) for applications like iodine capture. nih.gov | nih.gov |

| Building block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.com | mdpi.com | |

| Chemical Sensing | Development of fluorescent probes for detecting metal ions like Cu²⁺. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-tris(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15I3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLWDSJGGFTHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445591 | |

| Record name | 1,3,5-Tris(4-iodophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151417-38-8 | |

| Record name | 1,3,5-Tris(4-iodophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-iodophenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3,5 Tris 4 Iodophenyl Benzene and Its Derivatives

Established Synthetic Routes

The construction of the 1,3,5-Tris(4-iodophenyl)benzene core relies on several established synthetic strategies, primarily involving the formation of the central benzene (B151609) ring through cyclotrimerization or the construction of the full tri-aryl framework via cross-coupling reactions.

Acid-Catalyzed Cyclotrimerization Approaches of 4-Iodoacetophenone

One of the most direct methods for synthesizing 1,3,5-trisubstituted benzene rings is the acid-catalyzed cyclotrimerization of acetophenones. In this approach, 4-iodoacetophenone serves as the key starting material. The reaction typically involves the self-condensation of three molecules of the ketone in the presence of an acid catalyst to form the central 1,3,5-triphenylbenzene (B1329565) core.

This methodology's attractiveness lies in its atom economy, with water being the primary byproduct. rsc.org Various catalysts can be employed, including mineral acids and solid acid catalysts. Recent advancements have explored the use of heterogeneous catalysts, such as surface-modified nanoclinoptilolite, which facilitate easier separation and recycling of the catalyst. rsc.org The general reaction involves heating the acetophenone (B1666503) derivative with the catalyst, often under solvent-free conditions, followed by purification of the resulting triarylbenzene. rsc.org

Table 1: Catalyst and Conditions for Cyclotrimerization of Substituted Acetophenones

| Acetophenone Derivative | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Nanoclinoptilolite/HDTMA | 100 | 3 | 95 | rsc.org |

| 4-Methylacetophenone | Nanoclinoptilolite/HDTMA | 100 | 3.5 | 92 | rsc.org |

| 4-Methoxyacetophenone | Nanoclinoptilolite/HDTMA | 100 | 4 | 90 | rsc.org |

| 4-Chloroacetophenone | Nanoclinoptilolite/HDTMA | 100 | 5 | 85 | rsc.org |

| 4-Bromoacetophenone | Nanoclinoptilolite/HDTMA | 100 | 5 | 82 | rsc.org |

This table showcases the versatility of nanoclinoptilolite as a catalyst for the synthesis of various 1,3,5-triarylbenzenes, the precursors to the target iodinated compound.

Metal-Catalyzed Cross-Coupling Strategies for Structural Construction

Metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing the this compound framework. These methods typically start with a 1,3,5-tri-substituted benzene core, onto which the iodophenyl groups are attached.

A notable example involves a two-step synthesis starting from 1,3,5-tribromobenzene. guidechem.com This precursor undergoes a Suzuki coupling reaction with p-trimethylsilylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, to form the intermediate 1,3,5-tris(4'-trimethylsilylphenyl)benzene. guidechem.com This intermediate is then subjected to an iodination reaction to yield the final product. guidechem.com

The Ullmann reaction, a classic method for forming aryl-aryl bonds, can be adapted for the synthesis of this compound. organic-chemistry.org This copper-catalyzed coupling typically involves the reaction of an aryl halide with copper powder at elevated temperatures. organic-chemistry.org While traditionally used for symmetric biaryl synthesis, modifications of the Ullmann-type reactions, often employing ligands to facilitate the coupling, can be envisioned for constructing the target molecule from a 1,3,5-trihalobenzene and an iodinated phenyl-metal species or vice versa. organic-chemistry.orgresearchgate.net The reaction conditions, including the choice of copper source, ligands, solvent, and temperature, are critical for achieving good yields and selectivity. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) reactions provide another pathway, although they are generally more challenging for non-activated aromatic rings. nih.govscranton.edu For an SNAr reaction to proceed effectively, the aromatic ring must typically be activated by strongly electron-withdrawing groups at the ortho and/or para positions to the leaving group. nih.gov In the context of synthesizing this compound, this would likely involve a multi-step process where a suitably activated 1,3,5-trisubstituted benzene derivative reacts with a nucleophilic iodophenyl reagent. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex. nih.gov Given the lack of inherent activating groups on the target molecule's core, direct synthesis via SNAr is less common than cross-coupling strategies.

Advanced Iodination Techniques for Related Precursors

The introduction of iodine onto the aromatic rings is a crucial step, whether it's to form the 4-iodoacetophenone precursor or to iodinate a pre-formed 1,3,5-triphenylbenzene core. While traditional methods exist, advanced iodination techniques offer milder conditions and improved selectivity.

One highly effective method for the direct iodination of aromatic compounds is the use of hypervalent iodine reagents. mdpi.com For instance, the iodination of 2,4,6-triphenyl-1,3,5-trimethylbenzene has been successfully achieved using [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and molecular iodine in chloroform (B151607) at room temperature. mdpi.com This method avoids the use of strong acids or toxic metals and can proceed in an open atmosphere, leading to the desired polyiodinated product in good yield. mdpi.com

Another approach involves the electrophilic substitution of a precursor like 1,3,5-triphenylbenzene. A common reagent for this is iodine monochloride (ICl). guidechem.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758), where the ICl acts as the source of the electrophilic iodine species. guidechem.com

Optimization of Reaction Conditions and Purification Methodologies

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the Suzuki coupling approach, the catalyst loading, the nature of the base (e.g., potassium carbonate), and the solvent system (e.g., a toluene (B28343)/ethanol mixture) are all critical factors. guidechem.com

Purification of the final product and its intermediates is essential to remove unreacted starting materials, catalysts, and byproducts. Column chromatography is a widely used technique for this purpose. guidechem.com The choice of eluent is crucial for effective separation. For example, in the two-step synthesis from 1,3,5-tribromobenzene, the intermediate is purified using dichloromethane as the eluent, while the final product, this compound, is purified using carbon tetrachloride. guidechem.com Recrystallization is another common method to obtain an analytically pure solid product. mdpi.comrsc.org For instance, recrystallization from toluene has been used to obtain colorless prisms of a related iodinated compound. mdpi.com

Table 2: Purification and Characterization Data for this compound

| Property | Value | Reference |

|---|---|---|

| Purification Method | Column Chromatography (Carbon Tetrachloride eluent) | guidechem.com |

| Appearance | Light yellow powder | guidechem.com |

| Yield | 42% | guidechem.com |

| Melting Point | 268-271 °C | guidechem.com |

| Melting Point (lit.) | 254-260 °C | alfachemic.comsigmaaldrich.com |

| Purity (Assay) | 98% | sigmaaldrich.com |

Green Chemistry Principles in Synthetic Pathways

The growing emphasis on sustainable chemical manufacturing has led to the exploration of green chemistry principles in the synthesis of this compound and its derivatives. These principles aim to reduce or eliminate the use and generation of hazardous substances.

Economical and environmentally friendly methods for synthesizing 1,3,5-triarylbenzenes, the core structure of the target compound, have been developed. rsc.org One notable approach involves the cyclotrimerization of acetophenones. myttex.net A particularly green version of this reaction utilizes p-Toluenesulfonic acid (PTSA) as a catalyst under solvent-free conditions. rsc.orgmyttex.net This method is advantageous due to the low cost of the catalyst, a straightforward work-up procedure, and the avoidance of harmful organic solvents. rsc.org The primary byproduct of this reaction is water, which further enhances its environmentally benign nature. rsc.orgmyttex.net The reaction has been shown to be effective for acetophenones with both electron-donating and electron-withdrawing groups, leading to good yields of the corresponding 1,3,5-triarylbenzenes. myttex.net

In the context of producing iodinated aromatic compounds, greener methods seek to avoid harsh and hazardous reagents. For instance, the synthesis of 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene has been achieved using [bis(trifluoroacetoxy)iodo]benzene (PIFA) and iodine in chloroform at room temperature. mdpi.comresearchgate.net This system is presented as a safer alternative to traditional iodination methods that employ strong acids like sulfuric acid/nitric acid combinations, potentially explosive reagents such as the sulfuric acid/iodine/periodic acid system, or toxic metals like mercury acetate. mdpi.comresearchgate.net

Commercial suppliers have also recognized the importance of green chemistry. For example, some commercial sources of this compound highlight that their product is the result of a re-engineered process that improves upon key green chemistry principles, including atom economy, energy efficiency, the use of renewable feedstocks, and inherently safer chemistry to prevent accidents. sigmaaldrich.comsigmaaldrich.com

The development of metal-free and solvent-free catalytic systems represents a significant advancement in the green synthesis of triarylbenzene derivatives. researchgate.net For example, the use of 4-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid catalyst for the cyclotrimerization of acetophenones under solvent-free conditions offers advantages such as green reaction conditions, short reaction times, high atom economy, and excellent yields. researchgate.net

Reactivity and Functionalization of 1,3,5 Tris 4 Iodophenyl Benzene

Cross-Coupling Reactions Leveraging Iodine Functionality

The carbon-iodine bond in 1,3,5-Tris(4-iodophenyl)benzene is relatively weak, making it an excellent substrate for a range of cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, multi-dimensional structures. Iodinated organic compounds are often preferred over their brominated counterparts in these reactions due to their higher reactivity, which can lead to better yields and shorter reaction times. mdpi.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl groups. In the context of this compound, this reaction involves the palladium-catalyzed coupling with an organoboron compound, typically a boronic acid or ester. This reaction is instrumental in the synthesis of extended polyphenylene structures. For instance, the reaction of this compound with an arylboronic acid, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate, results in the formation of a new aryl-aryl bond at each of the three iodine positions. This strategy has been employed to create nanoporous covalent networks. researchgate.net

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |

| This compound | p-Trimethylsilylphenylboronic acid | Pd(PPh₃)₄ | Potassium carbonate | Toluene (B28343)/Ethanol/Water | 1,3,5-Tris(4'-trimethylsilylphenyl)benzene |

This table provides a representative example of the Suzuki-Miyaura coupling reaction. guidechem.com

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. For this compound, this reaction provides a direct route to introduce alkyne functionalities, which are valuable for creating extended π-conjugated systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net This methodology has been utilized to synthesize star-shaped, fully conjugated molecules with potential applications in optoelectronics. mdpi.com The resulting alkynylated triphenylbenzene derivatives can serve as versatile building blocks for more complex architectures. mdpi.com

Table 2: Typical Reagents for Sonogashira Coupling

| Reactant | Alkyne | Catalyst System | Base | Solvent |

| This compound | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine (e.g., Triethylamine) | THF or DMF |

This table outlines the general components for a Sonogashira coupling reaction involving this compound.

The Heck reaction, another palladium-catalyzed cross-coupling reaction, facilitates the substitution of the iodine atoms in this compound with an alkene. This reaction is a powerful tool for creating C-C bonds and introducing vinyl groups, which can then be further functionalized. The typical conditions for a Heck reaction involve a palladium catalyst, a base such as triethylamine, and a polar aprotic solvent like DMF or acetonitrile. The resulting olefinated products have potential applications in polymer synthesis and materials science. mdpi.com

Exploration of Diverse Substitution Reactions

Beyond the well-established cross-coupling reactions, the iodine atoms of this compound can participate in other substitution reactions. While less common, these reactions offer alternative pathways for functionalization. For example, nucleophilic substitution reactions could potentially be explored to introduce a variety of other functional groups. Additionally, related trihalophenylbenzene derivatives, such as 1,3,5-tris(p-chlorophenyl)benzene, have been shown to undergo nickel-catalyzed amination reactions to form triarylamines. rsc.org

Less Explored Redox Reactivity

The redox behavior of this compound is a less explored area of its chemistry. While substitution reactions dominate its known reactivity, the compound can theoretically undergo oxidation and reduction reactions. The electrochemical properties of derivatives of 1,3,5-tris(phenyl)benzene have been investigated, revealing that oxidation can lead to the formation of stable radical cations. For instance, the oxidation of certain 1,3,5-tris(4-aminophenyl)benzene (B174889) derivatives generates stable dication diradicals. rsc.org Further investigation into the redox properties of this compound itself could unveil novel applications in areas such as organic electronics and charge-storage materials.

Derivatization for Extended Conjugated Systems

A primary application of the functionalization of this compound is the synthesis of extended conjugated systems. The cross-coupling reactions described above are instrumental in achieving this. By coupling the central triphenylbenzene core with various aromatic and unsaturated moieties, researchers can construct large, π-conjugated molecules with tailored electronic and optical properties. For example, Sonogashira coupling with di-alkynes can lead to the formation of porous organic polymers with potential applications in gas storage and separation. The ability to precisely control the structure and connectivity of these extended systems through the derivatization of this compound is a key driver of its importance in materials chemistry.

The Supramolecular Behavior of this compound

The star-shaped aromatic compound this compound has garnered significant attention in the field of materials science and nanotechnology. Its unique structure, featuring a central benzene (B151609) ring connected to three iodophenyl arms, makes it an ideal building block for creating highly ordered, two-dimensional (2D) porous nanoarchitectures. This article explores the intricate details of its supramolecular assembly and self-organization, governed by specific intermolecular interactions.

Supramolecular Assembly and Self Organization

The self-assembly of 1,3,5-Tris(4-iodophenyl)benzene is a compelling example of how molecular design can be used to engineer complex structures at the nanoscale. The interactions between these molecules are highly directional and can be controlled by external factors, leading to the formation of predictable and functional nanoporous networks.

A key factor driving the self-assembly of this compound is the halogen bond, a noncovalent interaction involving the iodine atoms on the periphery of the molecule. These interactions are highly directional and strong enough to facilitate the formation of stable, open networks, preventing the molecules from collapsing into more densely packed structures. acs.org The use of halogen bonding is a promising alternative to the more commonly used hydrogen bonds for engineering novel organic porous materials on surfaces. acs.orgacs.orgresearchgate.net

At the solid-liquid interface, this compound molecules initially form dimers. acs.org These dimers then act as the building blocks for larger, self-assembled nanoarchitectures. The connection between these dimers is established through iodine-iodine (I···I) bonds. acs.org Specifically, in a 1-phenyloctane solvent, neighboring dimers are linked by two I···I bonds. acs.orgacs.orgresearchgate.net This type of interaction, classified as a type-II halogen bond, occurs with a characteristic angle of approximately 120° between the carbon-iodine axes of the interacting molecules. acs.org

The nature of the iodine-iodine interactions can be modified by the solvent environment. When 1-octanol (B28484) is used as the solvent instead of 1-phenyloctane, a different and more complex bonding motif emerges. In this environment, four molecular dimers are connected through the formation of I₄ synthons. acs.orgacs.orgresearchgate.net This demonstrates that the specific halogen bonding geometry can be tuned by the choice of solvent, allowing for the creation of different network structures from the same molecular precursor. acs.org

The solvent plays a crucial role in dictating the final structure of the 2D porous networks formed by this compound. As observed using scanning tunneling microscopy (STM), the molecular unit cell of the resulting nanoarchitecture is solvent-dependent. acs.org

| Solvent | Molecular Building Block | Inter-dimer Connection | Resulting Unit Cell |

| 1-Phenyloctane | Dimer | Two I···I bonds | Composed of two molecules |

| 1-Octanol | Dimer | I₄ synthons | Composed of four molecules |

This table illustrates the solvent-dependent structural polymorphism of this compound networks on a graphite (B72142) surface. acs.org

This tunability is significant as the solvent itself is not incorporated as a building block into the organic layer, but rather directs the assembly of the this compound dimers. acs.org

The star-shaped geometry of this compound inherently influences its packing in the solid state. The molecule's C3 symmetry and the spatial arrangement of its iodophenyl arms create specific steric constraints that guide the formation of porous, rather than close-packed, structures. The initial formation of dimers is a key step that dictates the subsequent packing into larger architectures. acs.org The density of this molecular packing has also been shown to be dependent on the solution concentration. At higher concentrations, a more densely packed parallelogram structure is formed, stabilized by X₂ synthons, whereas at lower concentrations, a hexagonal porous nanoarchitecture stabilized by X₃ synthons is observed. acs.org

Hydrogen bonds have been extensively used to create porous organic structures due to their strength, selectivity, and directionality. acs.org Molecules like 1,3,5-tris(4-carboxyphenyl)benzene (B1661964), an analogue of the title compound, are known to form hydrogen-bonded porous networks on surfaces. acs.org However, halogen bonds, particularly those involving iodine, present a compelling alternative for tailoring molecular self-assembly. acs.orgresearchgate.net They offer high directionality and can adopt various bonding geometries, providing a versatile tool for engineering tunable organic porous structures on flat surfaces. acs.orgacs.org The study of this compound demonstrates that halogen bonding can effectively direct the formation of complex and stable 2D nanoarchitectures, rivaling the efficacy of hydrogen-bonded systems. acs.orgacs.org

The self-assembly of this compound has been primarily investigated at the solid-liquid interface on graphite surfaces. acs.orgresearchgate.netacs.org On this substrate, the molecule forms well-defined porous nanoarchitectures through halogen-halogen bonding. acs.org The choice of substrate can significantly influence the resulting molecular arrangement. For a similar molecule, 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB), studies on Ag(111) and Si(111)-(√3 × √3)-Ag surfaces reveal that the interplay between intermolecular interactions and molecule-substrate interactions controls the final structure. nih.gov On Ag(111), a periodic arrangement of TBB is formed through a cooperative interplay between halogen bonding and molecule-substrate interactions. nih.gov This highlights the importance of the substrate in guiding the self-assembly process, a principle that is directly applicable to this compound.

Application As Building Blocks for Advanced Materials

Metal-Organic Frameworks (MOFs) Design and Synthesis

Metal-Organic Frameworks are crystalline materials constructed by linking metal ions or clusters with organic ligands, resulting in highly porous structures. The specific geometry and functionality of the organic linker are paramount in determining the final topology and properties of the MOF.

The effectiveness of 1,3,5-Tris(4-iodophenyl)benzene in MOF design stems from its tripodal symmetry, which allows it to connect multiple metal centers and extend the framework in three directions. While the compound itself can be used in reactions, it is more commonly a precursor to tritopic carboxylate or azole-based ligands, which are then used in MOF synthesis. For instance, derivatives like 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) (H₃BTB) are widely employed to create robust, porous frameworks. rsc.orgresearchgate.net

The design principle involves using such C3-symmetric ligands to bridge metal clusters, leading to the formation of three-dimensional networks with well-defined, regular cavities. rsc.org The length and rigidity of the linker dictate the size of the pores within the MOF. The triphenylbenzene core ensures a rigid and predictable geometry, which is crucial for achieving high crystallinity and permanent porosity. In some architectures, tritopic ligands like 1,3,5,-tris(1-imidazolyl)benzene (tib) can act as pillars, connecting two-dimensional layers of metal ions and carboxylate ligands to form 3D porous frameworks. rsc.org This highlights the versatility of C3-symmetric linkers derived from the triphenylbenzene scaffold in creating diverse MOF topologies.

Table 1: Examples of MOFs Synthesized with C3-Symmetric Triphenylbenzene-Based Ligands

| MOF Designation | Metal Ion/Cluster | Ligand | Key Structural Feature | Application Highlight |

|---|---|---|---|---|

| Ti/BTB-MOF | Titanium | 1,3,5-Tris(4-carboxyphenyl)benzene (BTB) | Porous framework | Anticancer and antibacterial agent researchgate.net |

| POMOF | Zn₈ clusters & [H₃PMo₁₂O₄₀]²⁻ | 1,3,5-Tris(4-carboxyphenyl)benzene (BTB) | 2-fold interpenetrated porous network | Electrocatalytic bromate reduction rsc.org |

This table showcases representative MOFs built from ligands structurally related to this compound, illustrating the principle of using C3-symmetric linkers in framework design.

Solvothermal synthesis is a prevalent method for constructing crystalline MOFs. mdpi.com This technique involves heating the constituent metal salts and organic linkers in a sealed vessel containing a high-boiling-point solvent. The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the final MOF product. mdpi.commdpi.com

The choice of solvent, temperature, reaction time, and modulator can significantly influence the resulting MOF's structure, crystal size, and purity. mdpi.commdpi.com For example, in the synthesis of TIBM-MOFs using a related benzimidazole-based linker, a mixture of water and ethanol was used as the solvent, and the reaction was maintained at 423 K for 48 hours to yield the crystalline product. mdpi.com Similarly, the synthesis of zinc-based MOFs with a hybrid tetrazolate-carboxylate ligand demonstrated that systematically changing the solvent system could lead to the formation of different framework isomers with distinct pore structures. mdpi.com These examples underscore the critical role of solvothermal conditions in guiding the self-assembly process of MOFs from their molecular building blocks.

Key Parameters in Solvothermal MOF Synthesis:

Temperature and Pressure: Higher temperatures increase precursor solubility and reaction kinetics, while the autogenous pressure generated in the sealed reactor influences crystal growth. mdpi.com

Solvent System: The polarity and boiling point of the solvent affect the solubility of reactants and can direct the formation of specific crystal phases or topologies. mdpi.commdpi.com

Modulators: Additives like monofunctional acids can compete with the linker for coordination sites, slowing down the crystallization process and often leading to larger, more well-defined crystals.

Covalent Organic Frameworks (COFs) Construction

Covalent Organic Frameworks are another class of crystalline porous polymers built from organic precursors linked by strong covalent bonds. nih.gov The predictable nature of covalent bonding, combined with the geometric properties of the building blocks, allows for the precise design of 2D and 3D structures with permanent porosity. This compound and its derivatives are exemplary building blocks for COFs due to their trigonal planar geometry.

In COF synthesis, this compound serves as a trigonal (3-connected) node. When combined with linear (2-connected) linkers, it typically forms 2D hexagonal sheets. These sheets can then stack via non-covalent interactions to create a porous 3D material. The functionality of the linker is crucial; while the iodo-groups can be used in Ullmann coupling, it is more common to first convert them to other reactive groups like amines or aldehydes.

Table 2: Representative COFs Constructed from C3-Symmetric Triphenylbenzene Linkers

| COF Name | Linkers | Connectivity | Resulting Topology |

|---|---|---|---|

| NTU-COF-1 | 1,3,5-tris(4-aminophenyl)benzene (B174889) & 4-formylphenylboronic acid | 3-c + 2-c | 2D Hexagonal |

| RICE-3 | 1,3,5-tris(4-aminophenyl)benzene (TAPB) & a 4-c tetraaldehyde (ETTBC) | 3-c + 4-c | 3D pto |

(Data sourced from nih.govunt.eduresearchgate.net)

On-surface synthesis under ultra-high vacuum conditions is a powerful bottom-up approach to create atomically precise 2D covalent networks directly on a solid substrate. researchgate.net In this method, precursor molecules like this compound or its bromo-analogue, 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB), are deposited onto a catalytically active metal surface, such as Au(111) or Cu(111). researchgate.netresearchgate.netlu.se

Upon thermal annealing, the surface catalyzes the cleavage of the carbon-halogen bonds, generating highly reactive radical species on the phenyl rings. researchgate.net These radicals then diffuse across the surface and react with each other to form new carbon-carbon bonds, resulting in a covalently linked, extended 2D network. researchgate.netresearchgate.net The choice of substrate is critical, as it influences the reaction pathway and the quality of the resulting framework. researchgate.net The use of TBB on Au(111) has been shown to produce honeycomb-like nanoporous arrays. researchgate.net The carbon-iodine bond is weaker than the carbon-bromine bond, which can influence the reaction temperature and yield in such surface-mediated syntheses. This technique allows for direct visualization of the covalent networks with scanning tunneling microscopy (STM). researchgate.net

Pore engineering in COFs involves the rational design of pore size, shape, and chemical environment by carefully selecting the molecular building blocks. rsc.org The C3-symmetry of this compound and its derivatives is instrumental in creating predictable pore structures. When this trigonal linker is combined with linear linkers of varying lengths, the pore size of the resulting 2D hexagonal COF can be systematically tuned.

Furthermore, combining trigonal planar linkers with linkers of different geometries, such as tetrahedral or rectangular units, can lead to the formation of topologically distinct 3D frameworks. nih.govresearchgate.net For example, the reaction of a trigonal linker with a rectangular one can produce a 3D COF with a pto topology, which features unique pore shapes and channels. nih.govresearchgate.net This demonstrates that the geometry of the building blocks directly dictates the topology of the final framework, allowing for the synthesis of materials with tailored porosity for specific applications like gas storage and separation. nih.govrsc.org The self-assembly of this compound itself on surfaces like graphite (B72142) can also lead to well-defined porous nanoarchitectures, in this case stabilized by halogen-halogen bonding rather than covalent bonds.

Porous Organic Polymers (POPs) and Conjugated Polymer Synthesis

This compound serves as a critical monomer for the creation of various porous organic polymers (POPs), including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials are distinguished by their high surface area and porous structures, which make them ideal for applications like gas storage and separation. The three reactive iodine atoms allow it to act as a trivalent node, forming extended, predictable, and often crystalline networks.

In the synthesis of conjugated polymers, the triphenylbenzene core can be integrated into larger, delocalized electronic systems. For instance, luminescent microporous organic polymers (LMOPs) have been constructed through Heck coupling reactions involving aromatic halides and vinyl-substituted triphenylbenzene derivatives. These polymers exhibit microporosity with BET surface areas ranging from 391 to 791 m²/g and show potential as sensors for detecting explosives like picric acid. Another approach involves the Sonogashira-Hagihara cross-coupling reaction to create conjugated microporous polymers (CMPs). rsc.orgresearchgate.net The properties of these polymers, such as their band gap and CO2 adsorption capacity, can be rationally tuned by substituting the central benzene (B151609) node with other aromatic systems, like 1,3,5-triazine. rsc.org

| Polymer Type | Synthesis Method | Key Features | Potential Application |

|---|---|---|---|

| Luminescent Microporous Organic Polymers (LMOPs) | Heck Coupling Reaction | BET Surface Area: 391-791 m²/g; High Luminescence | Explosive Detection |

| Conjugated Microporous Polymers (CMPs) | Sonogashira-Hagihara Cross-Coupling | Tunable Porosity and Band Gap | Gas Adsorption (CO₂) |

Emerging Applications in Organic Semiconductors and Optoelectronic Devices

The triphenylbenzene scaffold is a fundamental component in the development of materials for organic electronics. americanchemicalsuppliers.com this compound is classified as a building block for small molecule semiconductors, where its rigid and planar structure facilitates intermolecular electronic coupling. americanchemicalsuppliers.com By functionalizing this core, researchers can create materials with desirable electronic and photophysical properties for use in devices such as organic light-emitting diodes (OLEDs). For example, derivatives like 1,3,5-Tris(4-hydroxyphenyl)benzene can be used to synthesize photoluminescent macromolecules, such as triphenylbenzene-based carbazoles, which exhibit intense blue emission and are potential candidates for OLED applications. ossila.com

Design of C3-Symmetric Nano-sized Polyaromatics and Molecular Propellers

The C3-symmetry of this compound makes it an ideal precursor for the bottom-up synthesis of well-defined, nano-sized polyaromatic hydrocarbons (PAHs) and molecular propellers. americanchemicalsuppliers.comsigmaaldrich.comsigmaaldrich.com These complex molecules are constructed through reactions that extend the molecular framework from the three reactive iodine sites. A notable example is the synthesis of nanosized molecular propellers via the cyclodehydrogenation of polyphenylene dendrimers, for which this compound serves as a core building block. sigmaaldrich.com This approach allows for the creation of large, propeller-shaped molecules with extensive polycyclic aromatic hydrocarbon "blades." sigmaaldrich.com The defined shape and size of these nanostructures are of interest for applications in molecular electronics and nanotechnology.

Biological Applications as Precursors for Drug Delivery Systems and Pharmaceuticals

While direct applications of this compound in pharmaceuticals are not extensively documented, its role as a precursor to complex frameworks is relevant to the biomedical field. The iodinated phenyl groups can serve as linkers to coordinate with metal ions, forming Metal-Organic Frameworks (MOFs). MOFs are highly ordered, crystalline materials with porous structures that have shown significant potential in drug delivery systems. A related, non-iodinated compound, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), has been investigated for its anticancer properties, demonstrating the potential of the triphenylbenzene core in therapeutic applications. nih.gov H3BTB binds to DNA and has been studied for its activity against breast and cervical cancer cell lines. nih.gov This suggests that the core structure of this compound is a viable scaffold for developing biologically active molecules.

Fluorescent Sensing Applications for Metal Ions

Derivatives of the 1,3,5-triphenylbenzene (B1329565) structure have been successfully developed as fluorescent sensors for the detection of various analytes, including metal ions. rsc.org The core fluorophore is thermally and photochemically stable, and its π-electron-rich nature makes it sensitive to external stimuli. rsc.org While research on this compound itself for this purpose is emerging, its derivatives have been explored for creating fluorescent probes to detect metal ions such as Cu²⁺. The general strategy involves attaching specific ion-recognition units to the triphenylbenzene platform. The binding of a target metal ion to the recognition unit induces a change in the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. mdpi.com This principle has been applied to develop sensors for a range of metal ions, including Ag⁺, Cu²⁺, Zn²⁺, and Cd²⁺, using various functionalized benzene-based cores. plu.mx

| Compound Name |

|---|

| This compound |

| 1,3,5-Tris(4-hydroxyphenyl)benzene |

| 1,3,5-Tris(4-carboxyphenyl)benzene |

| Picric acid |

| 1,3,5-triazine |

Characterization and Spectroscopic Analysis of Derived Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 1,3,5-Tris(4-iodophenyl)benzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For instance, in the characterization of 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene, ¹H NMR analysis in deuterated chloroform (B151607) (CDCl₃) confirms the proposed structure. mdpi.com The six protons located ortho to the iodine substituents appear as a doublet at 7.82 ppm, while the six aromatic protons meta to the iodine substituents are observed as a doublet at 6.97 ppm. mdpi.com The nine protons of the three methyl groups give a characteristic singlet at 1.70 ppm. mdpi.com

In ¹³C NMR, the signals for carbon atoms directly bonded to iodine are typically found in a distinct region of the spectrum. For 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene, this signal appears at 92.3 ppm. mdpi.com The aliphatic carbon atoms of the methyl groups are found at 19.5 ppm. mdpi.com Similarly, for 1,3,5-Tris(4-bromophenyl)benzene (B1296842), the ¹H NMR spectrum in CDCl₃ shows a singlet for the central benzene (B151609) ring protons at 7.70 ppm and two doublets for the outer phenyl ring protons at 7.62 and 7.56 ppm. rsc.org The ¹³C NMR spectrum of this bromo-derivative displays signals at 141.7, 139.9, 132.3, 129.0, 125.2, and 122.4 ppm. rsc.org

The following table summarizes the NMR data for several derivatives of 1,3,5-Tris(phenyl)benzene, highlighting the influence of different substituents on the chemical shifts.

Interactive Data Table: ¹H and ¹³C NMR Data for 1,3,5-Tris(aryl)benzene Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 1,3,5-Tris(4-nitrophenyl)benzene | CDCl₃ | 7.56 (d, 6H), 7.62 (d, 6H), 7.70 (s, 3H) | 122.3, 125.0, 128.9, 132.1, 139.7, 141.6 |

| 1,3,5-Tris(4-methylphenyl)benzene | CDCl₃ | 2.44 (s, 9H), 7.30 (d, 6H), 7.62 (d, 6H), 7.74 (s, 3H) | 21.1, 124.7, 127.3, 129.4, 137.4, 138.3, 142.2 |

| 1,3,5-Tris(4-fluorophenyl)benzene | CDCl₃ | 7.59 (d, 6H), 7.61 (d, 6H), 7.67 (s, 3H) | 115.9 (d), 125.3, 129.0 (d), 132.4, 137.6, 161.7 |

| 1,3,5-Tris(4-chlorophenyl)benzene | CDCl₃ | 7.44 (d, 6H), 7.59 (d, 6H), 7.67 (s, 3H) | 125.1, 128.9, 129.6, 134.0, 139.4, 141.5 |

| 1,3,5-Tris(4-bromophenyl)benzene | CDCl₃ | 7.56 (d, 6H), 7.62 (d, 6H), 7.70 (s, 3H) | 122.4, 125.2, 129.0, 132.3, 139.9, 141.7 |

| 1,3,5-Tris(4-hydroxyphenyl)benzene | CDCl₃ | 3.81 (s, 9H), 6.94–7.41 (m, 12H), 7.79 (s, 3H) | 55.4, 114.3, 123.8, 128.3, 133.9, 141.8, 159.3 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy helps to confirm the presence of specific bonds and structural motifs.

For 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene, the IR spectrum shows characteristic absorption bands at 1483 cm⁻¹, 1384 cm⁻¹, 1006 cm⁻¹, and 823 cm⁻¹. mdpi.com These bands are indicative of the aromatic C-H and C-C stretching and bending vibrations within the molecule. The strong band at 1006 cm⁻¹ is particularly characteristic of para-substituted benzene rings.

The IR spectra of other 1,3,5-triarylbenzene derivatives show similar patterns, with specific variations depending on the substituents. For example, 1,3,5-Tris(4-nitrophenyl)benzene exhibits strong absorption bands corresponding to the nitro group (NO₂) at approximately 1595 cm⁻¹ and 1379 cm⁻¹. rsc.org In contrast, 1,3,5-Tris(4-hydroxyphenyl)benzene shows a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. rsc.org

The table below provides a summary of the key IR absorption bands for various 1,3,5-Tris(aryl)benzene derivatives.

Interactive Data Table: Key IR Absorption Bands for 1,3,5-Tris(aryl)benzene Derivatives (in KBr, cm⁻¹)

| Compound | Key Absorption Bands (ν_max) |

|---|---|

| 1,3,5-Tris(4-nitrophenyl)benzene | 3043, 1595, 1489, 1379, 1085, 1007, 849 |

| 1,3,5-Tris(4-methylphenyl)benzene | 3017, 2922, 1612, 1511, 1491, 1109, 812 |

| 1,3,5-Tris(4-fluorophenyl)benzene | 3059, 1604, 1508, 1449, 1224, 1159, 825, 771 |

| 1,3,5-Tris(4-chlorophenyl)benzene | 3045, 1598, 1493, 1383, 1091, 1012, 815 |

| 1,3,5-Tris(4-bromophenyl)benzene | 3043, 1595, 1489, 1379, 1075, 1007, 809 |

| 1,3,5-Tris(4-hydroxyphenyl)benzene | 2953, 2918, 2848, 1606, 1460, 1378, 1263, 1097, 802 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For derivatives of this compound, mass spectrometry provides definitive confirmation of their identity.

In the analysis of 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene using electron ionization (EI), the molecular ion peak [M]⁺ is observed at an m/z of 726.1, which corresponds to the calculated molecular weight. mdpi.com The fragmentation pattern provides further structural information. For example, the loss of an iodine atom results in a fragment ion [M-I]⁺ at m/z 599.0. mdpi.com Subsequent losses of methyl and iodine moieties lead to other identifiable fragments. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound and its derivatives, UV-Vis spectroscopy can reveal details about their electronic structure and potential applications in optoelectronics.

The UV-Vis spectrum of 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene in chloroform exhibits a maximum absorption (λ_max) at 242 nm. mdpi.com This absorption corresponds to the π-π* transitions within the aromatic system. Derivatives of 1,3,5-tris[4-(diarylamino)phenyl]benzene have been shown to be blue light-emitting materials, with emission wavelengths in the range of 410–430 nm. researchgate.net

Studies on 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) have utilized UV-Vis spectroscopy to investigate its binding interaction with DNA. nih.gov Changes in the UV-Vis spectrum of the molecule in the presence of DNA, such as hyperchromic or hypochromic effects, can indicate the nature of the interaction. nih.gov

Scanning Probe Microscopy for Surface Characterization

Scanning probe microscopy (SPM) techniques, including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are indispensable for visualizing and manipulating molecules at the nanoscale. These techniques are particularly important for studying the on-surface synthesis and self-assembly of this compound derivatives into two-dimensional (2D) structures.

Scanning Tunneling Microscopy (STM) of On-Surface Structures

Scanning Tunneling Microscopy (STM) allows for the direct visualization of molecular arrangements on conductive surfaces with atomic resolution. This technique has been instrumental in studying the formation of 2D covalent organic frameworks (COFs) from precursors like 1,3,5-tris(4-bromophenyl)benzene. rsc.orgresearchgate.net

When deposited on a graphite (B72142) surface, 1,3,5-tris(4-carboxyphenyl)benzene molecules can self-assemble into three distinct two-dimensional hydrogen-bonded structures, two of which are porous and one is close-packed. researchgate.net STM imaging at the liquid/solid interface reveals these different architectures. researchgate.net The conformational flexibility of the precursor molecules can lead to the formation of networks with various polygon shapes, including four, five, six, seven, and eight-membered rings. researchgate.net

STM studies of other star-shaped molecules, such as 2,4,6-tris(4′,4′′,4′′′-trimethylphenyl)-1,3,5-triazine, on graphite have revealed intramolecular features, providing insights into the electronic orbitals of the individual molecules within the self-assembled nanostructures. nih.gov

Atomic Force Microscopy (AFM) for Topographical Analysis

While specific AFM data for this compound was not found in the provided search results, AFM is a complementary technique to STM for surface characterization. AFM can be used to obtain high-resolution topographical images of both conductive and non-conductive surfaces. It would be a valuable tool for analyzing the morphology and thickness of films or nanostructures formed from this compound and its derivatives, providing information on the uniformity and long-range order of the assembled structures.

X-ray Based Spectroscopic Techniques for Electronic Structure

X-ray based spectroscopic techniques are powerful tools for probing the electronic states of elements within a material. They are particularly useful for confirming the incorporation and chemical state of iodine in derivatives of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound derivatives, XPS is instrumental in confirming the presence and bonding environment of iodine.

The characteristic XPS spectrum for an organic molecule containing an aromatic carbon-iodine bond (C-I) typically shows two distinct peaks for the iodine 3d orbital due to spin-orbit splitting. researchgate.net These are the I 3d₅/₂ and I 3d₃/₂ peaks. The binding energies for these peaks are approximately 619.8 eV and 631.4 eV, respectively. researchgate.net The presence of these peaks confirms the successful grafting of iodophenyl moieties onto a surface. researchgate.net The relative atomic concentration of iodine on the surface can also be determined from XPS analysis. researchgate.net

It is important to note that iodine and its compounds can be volatile and may contaminate the vacuum chamber of the XPS instrument. thermofisher.com The I 3d region has well-separated spin-orbit components with a difference of about 11.5 eV. thermofisher.com

Table 1: Characteristic XPS I 3d Binding Energies for C-I Bonds

| Peak | Binding Energy (eV) |

| I 3d₅/₂ | ~619.8 |

| I 3d₃/₂ | ~631.4 |

*This table shows the approximate binding energies for the iodine 3d spin-orbit doublet in organic molecules containing a C-I bond, as determined by XPS. researchgate.net *

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is another powerful technique for investigating the electronic structure of materials. It is particularly sensitive to the orientation of molecules on a surface. Angle-dependent carbon K-edge NEXAFS spectra can provide information on the orientation of different phases of materials derived from iodinated precursors on a substrate. researchgate.net By varying the angle of incidence of the polarized X-ray beam with respect to the sample surface, the orientation of specific chemical bonds can be determined. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability of Materials

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. wikipedia.org This technique is primarily used to determine the thermal stability and decomposition characteristics of materials. azom.com

For materials derived from this compound, TGA can reveal the temperature at which the material begins to degrade. For instance, the TGA of 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene, a related compound, shows a single degradation step starting at approximately 320 °C and completing at 600 °C, which is attributed to the scission of the molecular chain. mdpi.com The onset decomposition temperature for this compound is around 364 °C. mdpi.com TGA is a valuable tool for assessing the upper-use temperature of these materials. wikipedia.org

Table 2: TGA Data for a this compound Derivative

| Parameter | Value (°C) |

| Decomposition Start | ~320 |

| Decomposition End | ~600 |

| Onset Decomposition | ~364 |

*This table summarizes the key thermal decomposition temperatures for 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene as determined by TGA. mdpi.com *

Microscopy for Morphological Investigations (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It is used to investigate the surface topography and morphology of materials. For materials derived from this compound, SEM can be used to characterize the morphology of resulting structures, such as nano-materials formed from these precursors. researchgate.net For example, in the synthesis of metal oxides using related organic complexes, SEM is used to evaluate the surface morphologies of the resulting samples. researchgate.net

Surface Area and Porosity Analysis (BET)

The Brunauer-Emmett-Teller (BET) theory is used to determine the specific surface area of a material from gas physisorption isotherm data. acs.org This analysis is crucial for characterizing porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which can be synthesized using this compound as a building block. For example, microporous conjugated semiconducting polymers prepared from the related linker 1,3,5-tris(4-ethynylphenyl)benzene (B1631666) have been shown to exhibit high BET surface areas. ossila.com

Electrochemical Studies of Conjugates

Electrochemical techniques, such as cyclic voltammetry, are used to study the redox properties of molecules and materials. The electrochemical behavior of conjugates derived from this compound can provide insights into their electronic properties and potential applications in electronic devices.

The electrochemical oxidation of iodide to iodine is a key reaction that can be studied using cyclic voltammetry. mdpi.com In the presence of certain aromatic compounds, this oxidation can lead to their iodination. mdpi.com Studies on the electrochemical iodination of aromatic compounds have been conducted to develop practical synthesis methods. elsevierpure.comgoogle.com The electronic and magnetic properties of triarylamines derived from the nickel-catalyzed amination of 1,3,5-tris(p-chlorophenyl)benzene have been investigated using cyclic voltammetry, which revealed the formation of stable dications upon oxidation. researchgate.netrsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Intermolecular Interactions

Density Functional Theory (DFT) has been employed to investigate the electronic structure and intermolecular interactions of 1,3,5-Tris(4-iodophenyl)benzene and its analogues. These studies are crucial for understanding the self-assembly and ordering of these molecules on surfaces.

Research on similar halogen-functionalized molecules with a triazine core, which can be extended to benzene-core compounds, has revealed that intermolecular interactions are key to the formation of different structural phases. DFT calculations have shown that two primary types of interactions, with similar magnitudes, govern the self-assembly process. acs.org Furthermore, additional interactions, though weaker, can play a significant role in dictating the final ordered structure. acs.org For instance, calculations on six-molecule clusters, representing the building blocks of different phases, have helped to quantify the bonding energies and confirm the importance of pairwise interactions. acs.org

| Interaction Type | Description | Calculated Energy (kcal/mol) |

|---|---|---|

| e1 | Main pairwise bonding interaction | ~ -4.5 acs.org |

| e2 | Alternative main pairwise bonding interaction | ~ -4.5 acs.org |

| e3 | Additional interaction tying up molecular "ribbons" | Considered important in specific phases acs.org |

| e4 | Strongly expressed bonding in certain phases | Considered important in specific phases acs.org |

Molecular Dynamics Simulations of Assembly Processes

Molecular dynamics (MD) simulations have provided valuable insights into the aggregation and assembly processes of molecules structurally related to this compound. For example, metadynamics simulations of 1,3,5-Tris(4-bromophenyl)benzene (B1296842) have been used to study the formation of prenucleation clusters from solution. dntb.gov.uanih.gov These simulations have shown that the interactions between the aromatic cores are the primary driving force for self-assembly, leading to the formation of dimers and trimers with crystal-like local arrangements. dntb.gov.uanih.gov

Similarly, MD simulations have been used to investigate the binding of 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) to DNA, revealing that the molecule binds to the minor groove. nih.gov This highlights the potential of computational methods to explore the interactions of these compounds in biological systems. nih.gov

Modeling of Ordering Schemes for Halogen-Functionalized Molecules

The ordering of halogen-functionalized molecules like this compound on surfaces is a complex process influenced by a delicate balance of intermolecular forces. Computational modeling has been instrumental in understanding and predicting these ordering schemes.

A model based on pairwise intermolecular interactions has been proposed to explain the different structures observed in the self-assembly of star-shaped halogen-functionalized molecules. acs.org This model, supported by DFT calculations, suggests that the interplay of various interactions, including those of similar and different magnitudes, governs the final assembled structure. acs.org The model also considers the avoidance of molecular overlap to ensure physically realistic arrangements. acs.org

Prediction of Reactivity and Material Properties

Computational methods are increasingly used to predict the reactivity and potential material properties of compounds like this compound. The presence of iodine atoms makes this compound a valuable precursor in cross-coupling reactions for the synthesis of advanced materials.

Its potential applications include the development of:

High-performance optoelectronic devices guidechem.com

Molecular recognition systems guidechem.com

Materials for lithium batteries and hydrogen storage guidechem.com

The ability to form stable complexes with metal ions through halogen bonding is a key feature that can be exploited in the design of new materials with unique optical and electronic properties.

Future Research Directions and Perspectives

Expanding Synthetic Diversity and Efficiency for Complex Structures

A primary avenue for future research lies in leveraging 1,3,5-Tris(4-iodophenyl)benzene as a core scaffold for synthesizing increasingly complex, multifunctional molecules. The iodine substituents are highly amenable to a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, which serve as powerful tools for extending the molecular framework. mdpi.com This allows for the attachment of diverse functional arms to the central benzene (B151609) ring, creating a wide array of star-shaped molecules with tailored properties. researchgate.net

Research efforts will likely focus on:

Introducing a broader range of functional groups to the periphery of the molecule. By carefully selecting coupling partners, researchers can introduce photoactive, electroactive, or biocompatible moieties. For example, derivatives like 1,3,5-Tris(4-aminophenyl)benzene (B174889) and 1,3,5-Tris(4-formylphenyl)benzene have already been synthesized to serve as precursors for covalent organic frameworks (COFs) and other polymers. ossila.comnih.govrsc.org

Synthesizing extended, conjugated systems for optoelectronic applications. By using reactions like the Heck coupling with partners such as 4-vinylbiphenyl, researchers have constructed propeller-shaped, blue-emitting molecules, demonstrating the potential for creating advanced materials for displays and sensors. guidechem.com

| Synthetic Reaction | Reactants | Product Type | Potential Application | Reference |

| Suzuki Coupling | This compound, Arylboronic acids | Extended Ligands | MOFs/COFs | mdpi.com |

| Sonogashira Coupling | This compound, Alkynes | Extended Ligands | MOFs/COFs, Polymers | mdpi.com |

| Heck Coupling | This compound, Alkenes | Propeller-shaped Molecules | Optoelectronics | mdpi.comguidechem.com |

| Nickel-Catalysed Amination | 1,3,5-Tris(p-chlorophenyl)benzene, Amines | Triarylamines | Electroactive Materials | rsc.org |

Novel Architectures through Controlled Self-Assembly and Surface Engineering

The rigid, trigonal geometry of this compound and its derivatives makes them ideal candidates for programmed self-assembly into highly ordered two- and three-dimensional superstructures. The iodine atoms can participate in halogen bonding, a specific and directional non-covalent interaction that can be used to guide the formation of stable complexes and extended networks.

Future investigations will explore:

Surface-Confined Self-Assembly: Studying the self-assembly of these molecules on various substrates (e.g., graphite (B72142), gold) using techniques like scanning tunneling microscopy (STM) to create well-defined 2D patterns. This surface engineering is key to developing molecular-scale electronic components.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Using this compound and its functionalized analogues (e.g., carboxylated or aminated versions) as tritopic linkers to build porous crystalline materials. mdpi.com For instance, the derivative 1,3,5-Tris(4-formylphenyl)benzene is a known building block for COFs used in gas capture. ossila.com The resulting frameworks are promising for applications in gas storage, separation, and catalysis.

Hierarchical Structures: Moving beyond simple crystals and monolayers to construct more complex, hierarchical assemblies. This involves programming multiple levels of organization by combining different non-covalent interactions (e.g., halogen bonding, hydrogen bonding, π-π stacking) to create materials with intricate, functional architectures.

Integration into Multifunctional Materials and Devices

The true potential of this compound is realized when its unique structural and chemical properties are harnessed within functional materials and devices. Its derivatives have already shown promise in a range of applications, from optoelectronics to energy storage. guidechem.com

Prospective research directions include:

High-Performance Optoelectronics: The core structure is a building block for designing materials for high-performance optoelectronic devices. guidechem.com Future work will involve synthesizing new derivatives with enhanced light-emitting properties, charge transport capabilities, and stability for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells.

Chemosensors and Molecular Recognition: The defined geometry and the potential for functionalization make these molecules excellent candidates for host-guest chemistry and molecular sensing. By incorporating specific binding sites, materials can be designed to selectively detect analytes of environmental or biological importance.

Energy Storage and Conversion: The porous nature of MOFs and COFs derived from this core structure is ideal for applications in lithium batteries and hydrogen storage. guidechem.com Furthermore, semiconducting COFs synthesized from the formyl derivative have demonstrated activity in photocatalytic hydrogen evolution, opening a path toward solar fuel production. ossila.com The related compound, 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964), has also been studied for its potential in biomedical applications, specifically for its interaction with DNA. nih.gov

| Derivative | Application Area | Function | Reference |

| 1,3,5-Tris(4-formylphenyl)benzene | Gas Capture, Photocatalysis | COF Ligand for CO₂ adsorption and H₂ evolution | ossila.com |

| 1,3,5-Tris(4-aminophenyl)benzene | Porous Materials | COF Ligand | nih.gov |

| 1,3,5-Tris(4-carboxyphenyl)benzene | Biomedical | DNA Groove Binding | nih.gov |

| Propeller-shaped Heck-coupled product | Optoelectronics | Blue-light Emitter | guidechem.com |

Addressing Challenges in Scalability and Sustainable Production

For this compound and its derivatives to transition from laboratory curiosities to commercially viable materials, significant challenges in production must be overcome. Future research must address both the scalability of synthesis and the environmental impact of the chemical processes involved.

Key areas for improvement are:

Process Optimization: Current synthetic protocols often rely on palladium catalysts and purification by column chromatography, which are expensive and difficult to scale up. guidechem.commdpi.com Research into more robust, heterogeneous catalysts and alternative purification methods like recrystallization is needed. mdpi.com

Yield Improvement: Increasing the efficiency and yield of the key synthetic steps is paramount. The reported yields of 42-60% for iodinated triphenylbenzene structures indicate room for significant improvement. mdpi.comguidechem.com

Green Chemistry Principles: The development of more sustainable synthetic routes is a critical goal. This includes using less hazardous solvents, reducing energy consumption, and improving atom economy. sigmaaldrich.com The classification of this compound as a "Greener Alternative Product" by some suppliers highlights an industry trend toward sustainability, focusing on principles like enhanced energy efficiency and inherently safer chemistry. sigmaaldrich.com Exploring syntheses from renewable feedstocks could represent a long-term objective for sustainable production. sigmaaldrich.comgoogle.com

Q & A

Q. What computational approaches predict the photophysical properties of this compound?

- Answer : Time-dependent DFT (TD-DFT) with solvent models (e.g., PCM for DCM) predicts fluorescence quantum yields. Compare with experimental data from steady-state spectrofluorimetry (λₑₓ = 300 nm). Molecular dynamics simulations (AMBER force field) assess aggregation-induced emission (AIE) behavior in thin films .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.